Technical Whitepaper: Chemical and Physical Properties of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole
Technical Whitepaper: Chemical and Physical Properties of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole
Executive Summary
The compound 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a highly functionalized heterocyclic intermediate critical in modern medicinal chemistry and drug development. Featuring an electron-withdrawing nitro group and a reactive alkyl chloride tethered via an amide-like linkage (N-acyl), this molecule serves as a versatile building block for synthesizing complex indazole-based therapeutics, including anti-inflammatory and antineoplastic agents. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and protocols for experimental validation.
Structural Analysis & Chemical Reactivity
The structural architecture of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole dictates its behavior in synthetic workflows. The molecule consists of three primary domains:
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The Indazole Core: Provides a rigid, aromatic scaffold. The electron-deficient nature of the 5-nitro substituted ring makes the core relatively resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack under specific conditions.
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The 5-Nitro Group: Acts as a strong electron-withdrawing group (EWG), further polarizing the indazole system. It also serves as a latent amine; it can be readily reduced to a 5-amino group, opening pathways for further derivatization (e.g., amide coupling, reductive amination).
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The 1-(4-Chlorobutanoyl) Moiety: The N-acyl linkage is susceptible to hydrolysis under strongly basic or acidic conditions. The terminal primary chloride is an excellent electrophile for intramolecular cyclizations or intermolecular nucleophilic aliphatic substitutions ( SN2 ).
Reactivity Pathway Mapping
The following diagram illustrates the primary reactivity nodes of the compound, guiding synthetic chemists in orthogonal functionalization strategies.
Figure 1: Orthogonal reactivity nodes of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.
Physicochemical Properties
Understanding the physical properties is essential for formulation, purification, and analytical characterization. Below is a summary of the core properties (values are based on predictive structural models and standard indazole derivatives) [1].
Quantitative Data Summary
| Property | Value / Description | Analytical Method |
| Chemical Formula | C11H10ClN3O3 | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 267.67 g/mol | Mass Spectrometry (ESI+) |
| Appearance | Pale yellow to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in H2O | Turbidimetric Solubility Assay |
| LogP (Predicted) | ~2.8 - 3.2 | RP-HPLC Retention Time Correlation |
| Hydrogen Bond Donors | 0 | Computational Analysis |
| Hydrogen Bond Acceptors | 4 | Computational Analysis |
Experimental Workflow: Characterization & Validation
To ensure trustworthiness in drug development, every synthesized batch must undergo a self-validating analytical protocol. Relying on a single method (e.g., NMR alone) is insufficient due to potential co-eluting impurities or structural isomers (such as 2-acyl indazoles).
Step-by-Step Validation Protocol
Step 1: Sample Preparation
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Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) or deuterated dimethyl sulfoxide ( DMSO−d6 ) for NMR analysis. Ensure the solvent is anhydrous to prevent hydrolysis of the N-acyl group.
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Acquire 1H and 13C NMR spectra at 400 MHz or higher.
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Causality Check: The 1H NMR must show a distinct triplet for the terminal −CH2Cl protons around δ 3.5-3.6 ppm, and a multiplet for the central −CH2− protons. The indazole aromatic protons will be shifted downfield due to the nitro group.
Step 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
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Causality Check: The mass spectrum must display the [M+H]+ peak at m/z 268.0, along with the characteristic chlorine isotope pattern ( 35Cl and 37Cl in a 3:1 ratio at m/z 268 and 270).
Step 4: Purity Determination via HPLC
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Integrate the area under the curve (AUC) at 254 nm. Purity must exceed 95% for downstream biological or synthetic applications.
Applications in Drug Development
The unique structural motif of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole makes it a highly sought-after intermediate [2]. The terminal chloride allows for the synthesis of macrocyclic compounds or the attachment of solubilizing basic amine groups (e.g., piperazines, morpholines), which are common strategies to improve the pharmacokinetic profiles of indazole-based kinase inhibitors. Furthermore, the nitro group can be reduced to an amine and subsequently coupled with various acyl chlorides or sulfonyl chlorides to explore structure-activity relationships (SAR) in target binding pockets.
References
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PubChem Compound Summary for Indazole Derivatives Source: National Center for Biotechnology Information (NCBI) URL:[Link]
